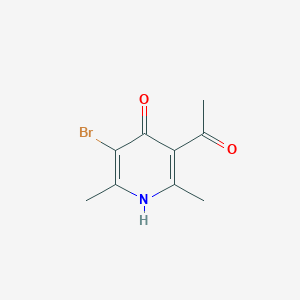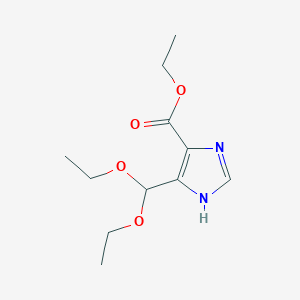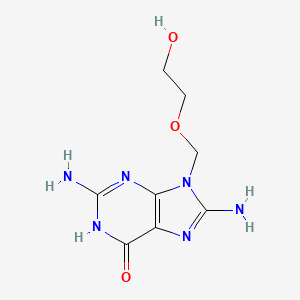
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues It is structurally related to acyclovir, a well-known antiviral drug
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine typically involves the alkylation of guanine derivatives. One common method starts with N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, which undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring . Another method involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysis and hydrolysis with monoethanolamine are common techniques employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of functionalized guanine derivatives .
Aplicaciones Científicas De Investigación
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, similar to acyclovir.
Medicine: Research is ongoing to explore its use in antiviral therapies and as a potential treatment for various viral infections.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine involves its incorporation into viral DNA, leading to the inhibition of viral DNA synthesis. This compound targets viral DNA polymerase, preventing the replication of viral genetic material. The molecular pathways involved include the activation of the compound by viral thymidine kinase, followed by its incorporation into the growing DNA chain, resulting in chain termination .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure and mechanism of action.
Valaciclovir: The L-valine ester of acyclovir, used to treat herpes infections.
Ganciclovir: Another guanine nucleoside analogue with antiviral properties.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antiviral activity compared to other guanine analogues.
Propiedades
Número CAS |
91898-00-9 |
|---|---|
Fórmula molecular |
C8H12N6O3 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2,8-diamino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O3/c9-7-12-5-4(6(16)13-7)11-8(10)14(5)3-17-2-1-15/h15H,1-3H2,(H2,10,11)(H3,9,12,13,16) |
Clave InChI |
IHTYDYPDLDLGCD-UHFFFAOYSA-N |
SMILES canónico |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)

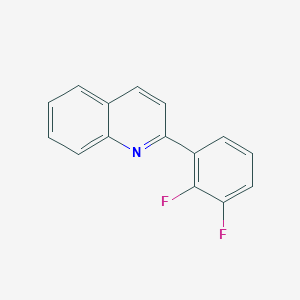


![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
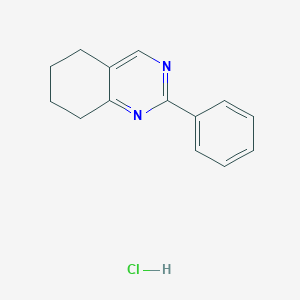

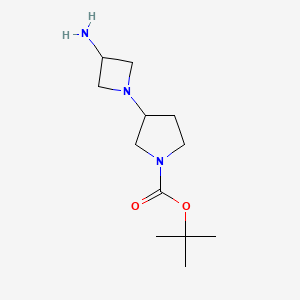
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
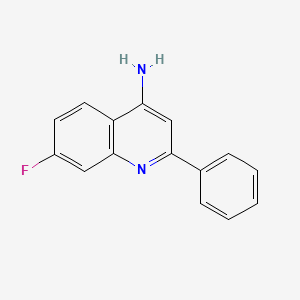
![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
